![molecular formula C22H21N3O5S B4017749 N~1~-(4-ethylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4017749.png)
N~1~-(4-ethylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of related sulfonyl compounds often involves innovative methods to achieve high yields and purity. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been highlighted for the synthesis of ureas from carboxylic acids, demonstrating good yields without racemization under mild conditions. This process showcases the environmental and cost efficiency through the recyclability of byproducts, indicating a potential pathway for the synthesis of our target compound (Kishore Thalluri et al., 2014).
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the functional capabilities of a compound. Studies have shown detailed spectroscopic analyses of similar sulfonyl compounds, providing insights into their crystal and molecular structure, as well as intra- and intermolecular interactions (I. Binkowska et al., 2001).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of a compound are intimately linked to its structural characteristics. For instance, the crystal structure analysis of N-(4-nitrophenyl)-N-phenylsulfonamide provides valuable information about the spatial arrangement, molecular geometry, and interactions within the crystal lattice, contributing to our understanding of the physical properties of similar sulfonyl compounds (A. Gomes et al., 1993).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-nitroanilino]-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-17-12-14-18(15-13-17)23-22(26)16-24(20-10-6-7-11-21(20)25(27)28)31(29,30)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNIQPRYMZRRBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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